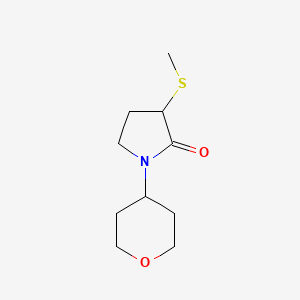![molecular formula C13H9ClFN3O B7585138 2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole](/img/structure/B7585138.png)
2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole, also known as CP-690,550, is a synthetic compound that belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors are a new class of drugs that have been developed for the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole exerts its therapeutic effects by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines, including interleukins and interferons. By inhibiting JAK enzymes, 2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole can block the downstream signaling of cytokines, resulting in the suppression of the immune response.
Biochemical and Physiological Effects:
2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole has been shown to have potent anti-inflammatory effects in preclinical studies. In animal models of autoimmune diseases, 2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole has been shown to reduce inflammation, joint damage, and disease activity. In clinical studies, 2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole has been shown to improve the symptoms of rheumatoid arthritis and psoriasis, as well as reduce the risk of disease flares in patients with inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole has several advantages for use in lab experiments. It is a potent and selective JAK inhibitor, which allows for the specific inhibition of JAK enzymes without affecting other signaling pathways. It also has good pharmacokinetic properties, which allows for effective dosing and administration in animal models. However, 2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole has some limitations for use in lab experiments. It is a synthetic compound, which can limit its availability and increase its cost. It also has potential off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole has shown great promise as a therapeutic agent for various autoimmune diseases. However, there are still many unanswered questions regarding its mechanism of action, long-term safety, and potential for combination therapy with other drugs. Future research should focus on elucidating the molecular mechanisms of 2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole, as well as exploring its potential for use in combination therapy with other JAK inhibitors or biologics. Additionally, further studies are needed to determine the long-term safety and efficacy of 2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole in patients with autoimmune diseases.
Métodos De Síntesis
2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole is synthesized by a multistep process that involves the reaction of 4-chloropyrazole with 3-fluorobenzaldehyde in the presence of a base to form the intermediate compound 2-(4-chloropyrazol-1-yl)-5-(3-fluorobenzylidene)oxazolone. This intermediate is then reacted with formaldehyde and a reducing agent to form the final product, 2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole.
Aplicaciones Científicas De Investigación
2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, 2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole has been shown to inhibit the activity of JAK enzymes, which play a key role in the immune response. By inhibiting JAK enzymes, 2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole can suppress the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.
Propiedades
IUPAC Name |
2-[(4-chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3O/c14-10-5-17-18(7-10)8-13-16-6-12(19-13)9-2-1-3-11(15)4-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIORSLDZDTWJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=C(O2)CN3C=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

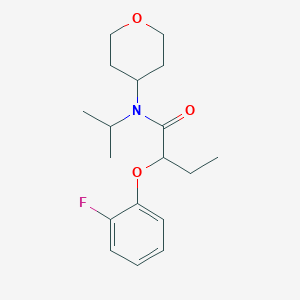
![[4-(Oxolan-3-yloxy)piperidin-1-yl]-piperidin-1-ylmethanone](/img/structure/B7585062.png)
![3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7585066.png)
![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile](/img/structure/B7585079.png)
![3-[(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylmethyl]benzamide](/img/structure/B7585081.png)
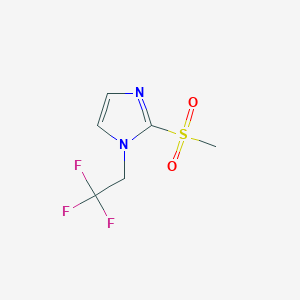
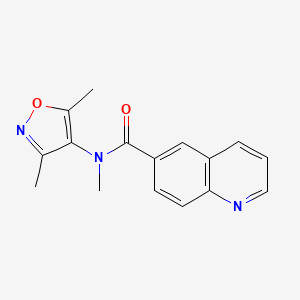
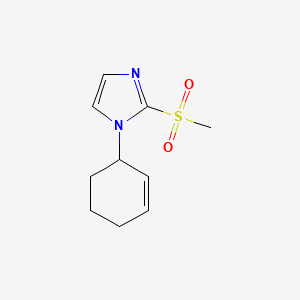
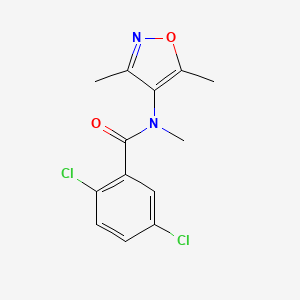
![1-[(2,6-Dimethylphenyl)methyl]-2-methylsulfonylimidazole](/img/structure/B7585122.png)
![N-cyclopropyl-2-[[1-(4-fluorophenyl)pyrazol-3-yl]methylsulfinyl]propanamide](/img/structure/B7585143.png)
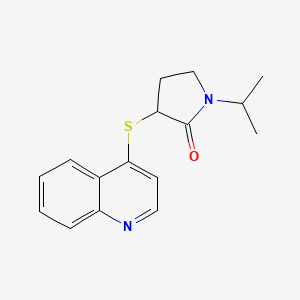
![2-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B7585168.png)
